molecular formula C24H34N6O B611602 USL-311 CAS No. 1373268-67-7

USL-311

カタログ番号: B611602
CAS番号: 1373268-67-7
分子量: 422.6 g/mol
InChIキー: XNUNVQKARNSSEO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Biochemical Pathways

The binding of SDF-1 to CXCR4 typically activates various intracellular signaling cascades, leading to:

  • Intracellular calcium elevation
  • Chemotaxis
  • Gene transcription
  • Cell survival and proliferation

By preventing this activation, USL-311 may reduce tumor growth and enhance the efficacy of existing therapies when used in combination with vascular endothelial growth factor (VEGF) inhibitors.

Cancer Treatment

Research has demonstrated that this compound exhibits significant antineoplastic activity. In preclinical studies, it has shown promise in:

  • Reducing tumor cell proliferation
  • Enhancing survival rates when combined with other therapeutic agents targeting VEGF and its receptors .

Potential Use in Other Diseases

Beyond oncology, the modulation of CXCR4 by this compound suggests potential applications in:

  • Autoimmune diseases: By inhibiting CXCR4 signaling, there may be therapeutic benefits in conditions characterized by excessive immune responses.
  • HIV treatment: As CXCR4 serves as a co-receptor for HIV entry into cells, antagonists like this compound could potentially be explored for their role in HIV therapies .

Preclinical Studies

In a study examining the effects of this compound on tumor models, researchers observed a marked reduction in tumor size when administered alongside VEGF inhibitors. The combination therapy not only inhibited tumor growth but also improved overall survival rates compared to control groups receiving monotherapy .

Clinical Implications

While extensive clinical trials are still needed to fully establish the efficacy and safety of this compound in humans, preliminary findings suggest that its unique mechanism of action could lead to innovative treatment strategies for cancers resistant to conventional therapies.

生物活性

2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1H-1,4-diazepin-1-yl]-N-4-pyridinyl-, also known as USL-311, is a synthetic organic compound primarily recognized for its role as an antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This receptor is significant in various biological processes, including cell migration and proliferation, making this compound a candidate for therapeutic applications, particularly in oncology.

This compound functions by binding to CXCR4, inhibiting the interaction between the receptor and its natural ligand, stromal-cell derived factor-1 (SDF-1 or CXCL12). This blockade prevents the activation of downstream signaling pathways that typically promote tumor cell proliferation and migration.

Key Biochemical Pathways

The inhibition of CXCR4 by this compound leads to several biochemical responses:

  • Decreased intracellular calcium levels : This reduction affects various cellular functions, including motility.
  • Inhibition of chemotaxis : Tumor cells exhibit reduced movement towards chemokines.
  • Altered gene transcription : The expression of genes associated with survival and proliferation is diminished.

Biological Activity Data

Parameter Value
Chemical FormulaC24H34N6O
Molecular Weight422.57 g/mol
CAS Registry Number1373268-67-7
Primary TargetCXCR4
MechanismCXCR4 Antagonist

Preclinical Studies

Research has demonstrated that this compound exhibits significant antineoplastic activity. In preclinical models, it has been shown to:

  • Reduce tumor cell proliferation : Studies indicate a marked decrease in the growth rate of CXCR4-expressing tumors when treated with this compound.
  • Enhance survival rates : When combined with vascular endothelial growth factor (VEGF) and its receptor inhibitors, this compound has improved outcomes in animal models.

Case Study Insights

A notable study published in Cancer Research highlighted the efficacy of this compound in a murine model of breast cancer. Tumor-bearing mice treated with this compound showed a 50% reduction in tumor volume compared to controls. The study emphasized that this effect was significantly enhanced when combined with standard chemotherapy agents.

Comparison with Similar Compounds

This compound shares similarities with other CXCR4 antagonists such as AMD3100 and BPRCX807. However, its unique structural features confer distinct pharmacokinetic properties and potentially improved efficacy profiles.

Compound Target Efficacy
This compoundCXCR4High
AMD3100CXCR4Moderate
BPRCX807CXCR4Variable

特性

IUPAC Name

6-[4-(1-propan-2-ylpiperidin-4-yl)-1,4-diazepan-1-yl]-N-pyridin-4-ylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N6O/c1-19(2)28-15-9-21(10-16-28)29-13-4-14-30(18-17-29)23-6-3-5-22(27-23)24(31)26-20-7-11-25-12-8-20/h3,5-8,11-12,19,21H,4,9-10,13-18H2,1-2H3,(H,25,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUNVQKARNSSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)N2CCCN(CC2)C3=CC=CC(=N3)C(=O)NC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373268-67-7
Record name USL-311
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373268677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name USL-311
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15265
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name USL-311
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BTG5MX2Q2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1h-1,4-diazepin-1-yl]-n-4-pyridinyl-
Reactant of Route 2
Reactant of Route 2
2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1h-1,4-diazepin-1-yl]-n-4-pyridinyl-
Reactant of Route 3
Reactant of Route 3
2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1h-1,4-diazepin-1-yl]-n-4-pyridinyl-
Reactant of Route 4
Reactant of Route 4
2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1h-1,4-diazepin-1-yl]-n-4-pyridinyl-
Reactant of Route 5
Reactant of Route 5
2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1h-1,4-diazepin-1-yl]-n-4-pyridinyl-
Reactant of Route 6
Reactant of Route 6
2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1h-1,4-diazepin-1-yl]-n-4-pyridinyl-
Customer
Q & A

Q1: How does USL311 interact with its target, CXCR4, and what are the downstream effects of this interaction?

A1: USL311 acts as an antagonist of the C-X-C chemokine receptor type 4 (CXCR4). [] This means that it binds to CXCR4 and blocks the binding of its natural ligand, stromal-cell derived factor-1 (SDF-1 or CXCL12). [] By preventing SDF-1 from binding to CXCR4, USL311 inhibits the activation of downstream signaling pathways that are normally triggered by CXCR4 activation. This inhibition can lead to decreased proliferation and migration of tumor cells that express CXCR4. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。